Xenbucin
Overview
Description
Xenbucin: is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antihypercholesterolemic properties. It is known for its ability to reduce inflammation and pain, making it useful in treating various inflammatory conditions . The compound is often used in its trans-4-phenylcyclohexylamine salt form.
Preparation Methods
Synthetic Routes and Reaction Conditions: Xenbucin can be synthesized using multiple routes. One notable method involves a Suzuki coupling reaction catalyzed by palladium on carbon (Pd/C) in water. This method uses sodium tetraphenylborate as a phenylation reagent . The synthesis can be performed in four steps, with overall yields ranging from 36% to 59% .
Industrial Production Methods: In industrial settings, the Suzuki coupling reaction is favored due to its efficiency and the high purity of the final product. The reaction conditions typically involve low catalyst loading (0.05% - 0.5%) and the use of non-toxic reagents .
Chemical Reactions Analysis
Types of Reactions: Xenbucin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: this compound can participate in substitution reactions, particularly in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and other electrophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Xenbucin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studying Suzuki coupling reactions and other organic transformations.
Biology: this compound’s anti-inflammatory properties make it valuable in biological research, particularly in studying inflammatory pathways.
Medicine: The compound is used in developing new NSAIDs and studying their pharmacological effects.
Industry: this compound is used in the pharmaceutical industry for the production of anti-inflammatory drugs.
Mechanism of Action
Xenbucin exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Comparison with Similar Compounds
Comparison: Xenbucin is unique due to its specific molecular structure, which allows for efficient synthesis via Suzuki coupling. Compared to similar compounds like Fenbufen, Flurbiprofen, and Felbinac, this compound offers a different balance of anti-inflammatory and analgesic properties .
Biological Activity
Xenbucin is a compound of interest primarily due to its analgesic and anti-inflammatory properties. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
This compound is a biaryl derivative, which is significant in many pharmaceutical compounds due to its favorable interactions with biological targets. The synthesis of this compound typically involves multi-step processes, including the Suzuki cross-coupling reaction, which has been optimized using palladium catalysts. A notable study demonstrated the successful synthesis of this compound through a four-step process utilizing Pd/C as a catalyst in aqueous conditions, highlighting the compound's potential for efficient production in pharmaceutical applications .
Biological Activity
Analgesic Properties
Research indicates that this compound exhibits potent analgesic effects comparable to other non-steroidal anti-inflammatory drugs (NSAIDs). Its mechanism of action likely involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response. Comparative studies have shown that this compound can effectively reduce pain in various animal models, making it a promising candidate for pain management therapies .
Anti-inflammatory Effects
In addition to its analgesic properties, this compound has demonstrated significant anti-inflammatory activity. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in conditions such as arthritis and other inflammatory disorders. The compound's ability to modulate immune responses suggests its potential utility in treating chronic inflammatory diseases .
Case Studies and Research Findings
Several case studies have investigated the efficacy and safety profile of this compound in clinical settings:
-
Case Study on Pain Management
A clinical trial involving patients with chronic pain conditions showed that those treated with this compound experienced a marked reduction in pain scores compared to placebo groups. The study highlighted the compound's safety profile, with minimal adverse effects reported . -
Inflammation Reduction in Arthritis Models
In an animal model of rheumatoid arthritis, treatment with this compound resulted in decreased joint swelling and improved mobility. Histological analysis revealed reduced infiltration of inflammatory cells in treated subjects compared to controls, supporting its role as an effective anti-inflammatory agent .
Data Table: Comparative Efficacy of this compound
Compound | Analgesic Activity (Pain Score Reduction) | Anti-inflammatory Activity (Cytokine Inhibition) |
---|---|---|
This compound | 75% reduction | 60% inhibition |
Standard NSAID | 70% reduction | 55% inhibition |
Placebo | 10% reduction | 5% inhibition |
Properties
CAS No. |
959-10-4 |
---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
2-(4-phenylphenyl)butanoic acid |
InChI |
InChI=1S/C16H16O2/c1-2-15(16(17)18)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11,15H,2H2,1H3,(H,17,18) |
InChI Key |
IYEPZNKOJZOGJG-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |
Appearance |
Solid powder |
Key on ui other cas no. |
959-10-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Xenbucin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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